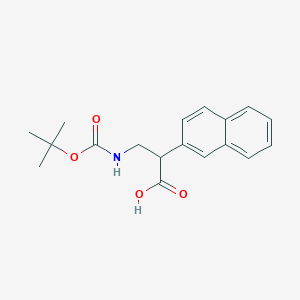

Boc-3-amino-2-(naphthalen-2-yl)-propionic acid

CAS No.:

Cat. No.: VC13529723

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO4 |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |

| Standard InChI Key | NGTMPMYOERDTFV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Boc-3-amino-2-(naphthalen-2-yl)-propionic acid has the molecular formula C₁₈H₂₁NO₄ and a molar mass of 315.36 g/mol . Its IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylpropanoic acid, reflects three key components:

-

Boc protecting group: A tert-butoxycarbonyl moiety at the N-terminus, enhancing stability during synthetic reactions.

-

Naphthalen-2-yl substituent: A bicyclic aromatic system at the β-position of the propionic acid chain, influencing hydrophobicity and π-stacking interactions.

-

Propionic acid backbone: Provides carboxylate functionality for conjugation or salt formation .

The compound’s SMILES string, CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O, and InChIKey, NGTMPMYOERDTFV-UHFFFAOYSA-N, encode its connectivity and stereochemistry .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₁NO₄ | |

| Molar Mass | 315.36 g/mol | |

| SMILES | CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| InChIKey | NGTMPMYOERDTFV-UHFFFAOYSA-N | |

| Predicted CCS ([M+H]+) | 173.5 Ų |

Synthesis and Modification Strategies

Purification and Characterization

-

Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the product from reaction mixtures.

-

Spectroscopic Analysis: NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structure and purity .

Physicochemical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predicts CCS values for various adducts, critical for mass spectrometry-based identification:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 316.15434 | 173.5 |

| [M+Na]+ | 338.13628 | 183.0 |

| [M+NH₄]+ | 333.18088 | 179.3 |

| [M-H]- | 314.13978 | 173.8 |

These data suggest moderate molecular rigidity, likely due to the naphthalene ring’s planar structure .

Solubility and Stability

-

Solubility: Limited aqueous solubility (logP ~3.2 estimated), necessitating organic solvents like DMF or DMSO for biochemical assays.

-

Stability: The Boc group hydrolyzes under acidic conditions, requiring neutral or basic storage conditions .

Applications in Scientific Research

Peptide Synthesis

The Boc group’s orthogonal protection enables sequential peptide elongation without side-chain interference. For example, Boc-(2R,3R)-3-amino-2-hydroxy analogs are used to synthesize neuroactive peptides targeting G-protein-coupled receptors .

Drug Development

Naphthalene-containing compounds exhibit blood-brain barrier permeability, making them candidates for central nervous system (CNS) therapeutics. Analogous structures are explored in Alzheimer’s disease models for β-amyloid aggregation inhibition.

Bioconjugation

The carboxylate group facilitates covalent attachment to amines in proteins or nanoparticles. Boc-(S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid derivatives are conjugated to monoclonal antibodies for targeted cancer therapies.

Material Science

Incorporation into hydrogels or metal-organic frameworks (MOFs) enhances drug-loading capacities. The naphthalene moiety’s fluorescence also aids in tracking material degradation .

Research Challenges and Future Directions

Knowledge Gaps

-

Toxicity Profiles: No in vivo studies exist for this compound, necessitating ADMET (absorption, distribution, metabolism, excretion, toxicity) evaluations.

-

Stereochemical Effects: The impact of chirality on bioactivity remains unexplored, unlike Boc-(2R,3R) and Boc-(2S,3S) diastereomers .

Emerging Opportunities

-

Photodynamic Therapy: Naphthalene’s photosensitivity could be harnessed for light-activated drug release systems.

-

Computational Modeling: Molecular dynamics simulations may predict binding affinities for neurological targets like the NMDA receptor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume